Phenol, 2-(4-iodophenyliminomethyl)-6-nitro-
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Overview
Description
Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- is an organic compound characterized by the presence of a phenol group, an imine linkage, and nitro and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- typically involves a multi-step process:
Formation of the Iminomethyl Group: This step involves the condensation of 4-iodoaniline with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions to form the imine linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow reactions and the use of automated purification systems.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of copper or palladium catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology:
Biological Probes: Can be used to study biological systems due to its ability to interact with various biomolecules.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- exerts its effects depends on its interaction with molecular targets. The phenol group can form hydrogen bonds, the imine linkage can participate in nucleophilic addition reactions, and the nitro and iodine substituents can undergo various chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- Phenol, 2-(4-bromophenyliminomethyl)-6-nitro-
- Phenol, 2-(4-chlorophenyliminomethyl)-6-nitro-
- Phenol, 2-(4-fluorophenyliminomethyl)-6-nitro-
Comparison:
- Iodine vs. Other Halogens: The presence of iodine in Phenol, 2-(4-iodophenyliminomethyl)-6-nitro- makes it more reactive in substitution reactions compared to its bromine, chlorine, or fluorine analogs.
- Electronic Effects: The nitro group is a strong electron-withdrawing group, which can influence the reactivity and stability of the compound compared to similar compounds without the nitro group.
This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C13H9IN2O3 |
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Molecular Weight |
368.13 g/mol |
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C13H9IN2O3/c14-10-4-6-11(7-5-10)15-8-9-2-1-3-12(13(9)17)16(18)19/h1-8,17H |
InChI Key |
MVGWZJYGXYMEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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